Tezacitabine monohydrate Tezacitabine monohydrate Tezacitabine is a synthetic pyrimidine nucleoside analogue with potential antineoplastic activity. Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types.
Brand Name: Vulcanchem
CAS No.: 171176-43-5
VCID: VC0170994
InChI: InChI=1S/C10H12FN3O4.H2O/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17);1H2/b5-3+;/t6-,8+,9-;/m1./s1
SMILES: C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O
Molecular Formula: C10H14FN3O5
Molecular Weight: 275.23 g/mol

Tezacitabine monohydrate

CAS No.: 171176-43-5

Main Products

VCID: VC0170994

Molecular Formula: C10H14FN3O5

Molecular Weight: 275.23 g/mol

Tezacitabine monohydrate - 171176-43-5

CAS No. 171176-43-5
Product Name Tezacitabine monohydrate
Molecular Formula C10H14FN3O5
Molecular Weight 275.23 g/mol
IUPAC Name 4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate
Standard InChI InChI=1S/C10H12FN3O4.H2O/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17);1H2/b5-3+;/t6-,8+,9-;/m1./s1
Standard InChIKey XPYQFIISZQCINN-QVXDJYSKSA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O.O
SMILES C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O
Description Tezacitabine is a synthetic pyrimidine nucleoside analogue with potential antineoplastic activity. Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types.
Synonyms 2'-deoxy-2'-(fluoromethylene)cytidine
MDL 101,731
MDL 101731
MDL-101,731
MDL-101731
tezacitabine
PubChem Compound 9925544
Last Modified Dec 23 2021
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